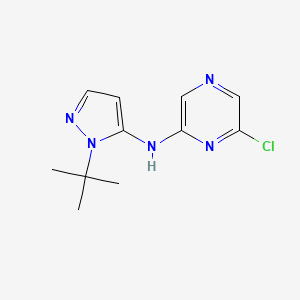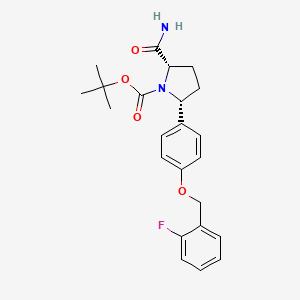
4-Bromo-5-methylpicolinonitrile
Overview
Description
4-Bromo-5-methylpicolinonitrile (4-Br-5-Me-PICN) is an organic compound belonging to the group of picolinonitriles. It is a brominated derivative of the widely used picolinonitrile, and is used in various scientific research applications. Due to its unique properties, 4-Br-5-Me-PICN has been used in a variety of laboratory experiments, including those involving biochemical and physiological effects.
Scientific Research Applications
Synthesis of Complex Chemical Structures : The compound has been used in the synthesis of N,N'-Alkylated Tetrahydroquinoxalines, which are important for preparing a range of compounds including imides, phthalocyanines, hexazocyclanes, and others containing isoindoline fragments (Abramov et al., 2002).
Efficient Synthesis Routes : It has been involved in the improved and scalable synthesis of N-(5-(4-cyanophenyl)-3-hydroxypicolinoyl)glycine, a potential inhibitor of PHD2, crucial for anemia treatment. The synthesis, starting from commercially available 5-bromo-3-nitropicolinonitrile, has shown increased yield and efficiency (Lei et al., 2015).
Photochromic Compounds : In the study of photochromic ruthenium DMSO complexes, 4-Bromo-5-methylpicolinonitrile derivatives have been identified as key components influencing the isomerization processes in these compounds (Rachford et al., 2006).
Catalysis in Organic Chemistry : The compound has been used in the copper-catalyzed intramolecular O-vinylation of γ-bromohomoallylic alcohols, demonstrating a preference for 4-exo ring closure, which is fundamental to the synthesis of various organic compounds (Fang & Li, 2007).
Antioxidant Activity : In the study of bromophenols from red algae, compounds related to 4-Bromo-5-methylpicolinonitrile showed significant antioxidant activity, highlighting its potential in bioactive compound research (Olsen et al., 2013).
Interactions in Molecular Chemistry : The interaction of 4-bromo-5-nitrophthalonitriles with azines showed varied results depending on steric and electronic effects, indicating its role in forming stable co-crystals and affecting halogen bonding (Baykov et al., 2021).
properties
IUPAC Name |
4-bromo-5-methylpyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c1-5-4-10-6(3-9)2-7(5)8/h2,4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDQBOHVZSQPJII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N=C1)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50735037 | |
| Record name | 4-Bromo-5-methylpyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1353856-72-0 | |
| Record name | 4-Bromo-5-methylpyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Bromo-6-methylbenzo[e][1,2,4]triazin-3-amine](/img/structure/B1508250.png)
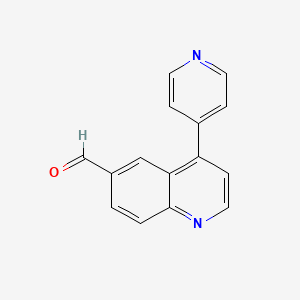
![2-Benzyloctahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B1508259.png)
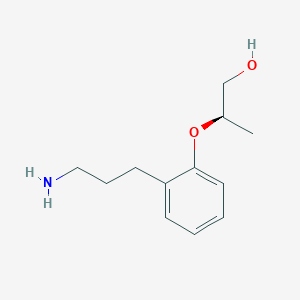
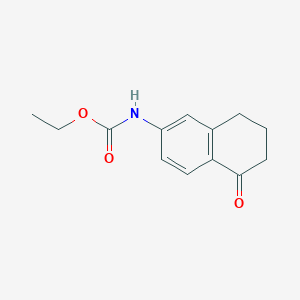
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(1,1-dimethylethyl)-](/img/structure/B1508266.png)

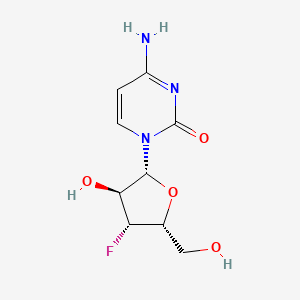
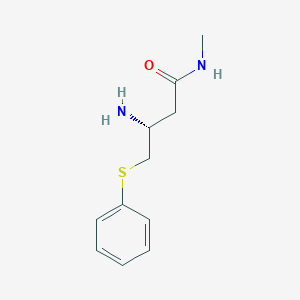
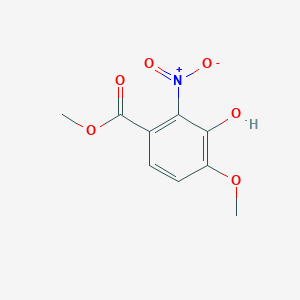
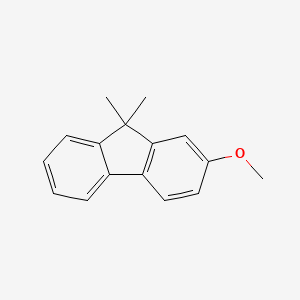
![2-Thiazolecarboxylic acid, 4-[5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-, ethyl ester](/img/structure/B1508280.png)
